molecular formula C13H27P B13803371 Phosphine, cyclohexyl(1,1-dimethylethyl)(1-methylethyl)-

Phosphine, cyclohexyl(1,1-dimethylethyl)(1-methylethyl)-

Cat. No.: B13803371
M. Wt: 214.33 g/mol
InChI Key: FTMZUAQYLGGVCG-UHFFFAOYSA-N
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Description

Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is an organophosphorus compound with the molecular formula C14H29P. This compound is characterized by the presence of a cyclohexyl group, a tert-butyl group, and an isopropyl group attached to a phosphine center. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with tert-butylphosphine, followed by the addition of isopropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines with lower oxidation states.

    Substitution: The phosphine group can undergo substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halides like bromine and chlorine are common electrophiles in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Lower oxidation state phosphines.

    Substitution: Substituted phosphines with various functional groups.

Scientific Research Applications

Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various organophosphorus compounds and as a reagent in chemical manufacturing.

Mechanism of Action

The mechanism of action of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine involves its interaction with molecular targets such as metal ions and enzymes. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The compound’s steric and electronic properties influence its reactivity and selectivity in these processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(1,1-dimethylethyl)phosphine
  • Cyclohexyl(1-methylethyl)phosphine
  • Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine oxide

Uniqueness

Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is unique due to the combination of its steric bulk and electronic properties. The presence of the cyclohexyl, tert-butyl, and isopropyl groups provides a distinct steric environment around the phosphine center, influencing its reactivity and selectivity in chemical reactions. This makes it a valuable ligand in coordination chemistry and catalysis, offering unique advantages over other similar compounds.

Properties

IUPAC Name

tert-butyl-cyclohexyl-propan-2-ylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27P/c1-11(2)14(13(3,4)5)12-9-7-6-8-10-12/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZUAQYLGGVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1CCCCC1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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